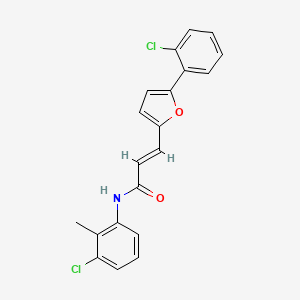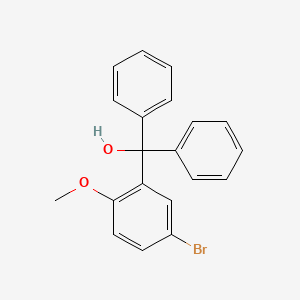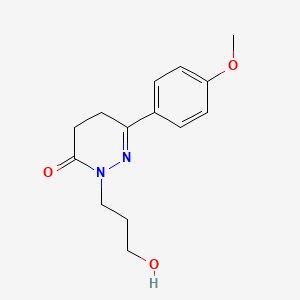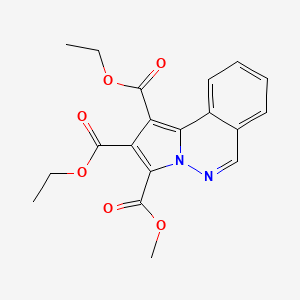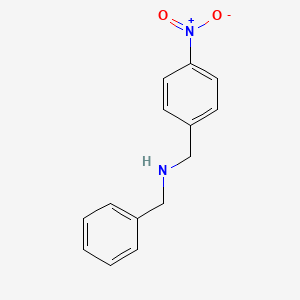![molecular formula C17H31NO6 B11939830 (2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt](/img/structure/B11939830.png)
(2R)-3-Carboxy-2-[(9-carboxy-1-oxononyl)oxy]-N,N,N-trimethyl-1-propanaminium Inner Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior es un complejo compuesto orgánico con una estructura única. Este compuesto se caracteriza por sus grupos de ácidos carboxílicos y un centro de amonio cuaternario, lo que lo convierte en una sal de interior.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior generalmente implica múltiples pasos. El proceso comienza con la preparación del intermedio de amonio cuaternario, seguido de la introducción de los grupos de ácidos carboxílicos. Las condiciones de reacción a menudo requieren temperaturas controladas y niveles de pH para garantizar la estabilidad de los compuestos intermedios.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para el rendimiento y la pureza, con un control cuidadoso de los parámetros de reacción. Se emplean técnicas como la cristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos de ácidos carboxílicos.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones varían según la reacción deseada, pero generalmente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados de carboxilato, mientras que la reducción puede producir alcoholes o aldehídos.
Aplicaciones Científicas De Investigación
(2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en diversas reacciones químicas.
Biología: El compuesto se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, incluido su uso como agente de administración de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual (2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior ejerce sus efectos implica interacciones con objetivos moleculares como enzimas y receptores. El centro de amonio cuaternario del compuesto le permite unirse a sitios cargados negativamente en las proteínas, alterando su función y actividad. Esta interacción puede modular varias vías bioquímicas, lo que lleva a los efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
(2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior: comparte similitudes con otros compuestos de amonio cuaternario, como la colina y la betaína.
Colina: Un nutriente vital involucrado en varios procesos fisiológicos.
Betaine: Conocido por su papel en las reacciones de metilación y la osmorregulación.
Singularidad
Lo que diferencia a (2R)-3-Carboxi-2-[(9-carboxi-1-oxononil)oxi]-N,N,N-trimetil-1-propanamonio Sal de Interior es su estructura específica, que confiere propiedades químicas únicas y posibles aplicaciones. Su capacidad para formar sales de interior estables e interactuar con una amplia gama de objetivos moleculares lo convierte en un compuesto valioso en la investigación y la industria.
Propiedades
Fórmula molecular |
C17H31NO6 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
(3R)-3-(9-carboxynonanoyloxy)-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO6/c1-18(2,3)13-14(12-16(21)22)24-17(23)11-9-7-5-4-6-8-10-15(19)20/h14H,4-13H2,1-3H3,(H-,19,20,21,22)/t14-/m1/s1 |
Clave InChI |
GBFPILOKXGQZKW-CQSZACIVSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




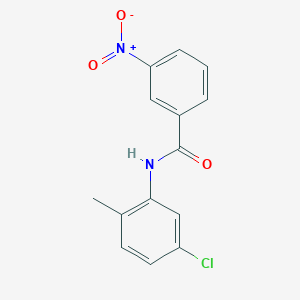
![Bicyclo[3.3.1]nona-3,7-diene-2,6-dione](/img/structure/B11939774.png)
![Silane, trimethyl[2-(1-methylethyl)-1,3-dithian-2-yl]-](/img/structure/B11939782.png)
